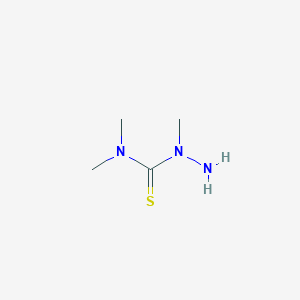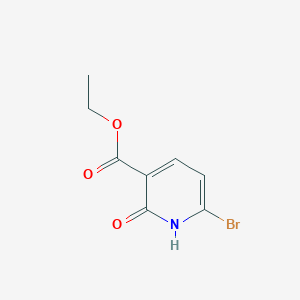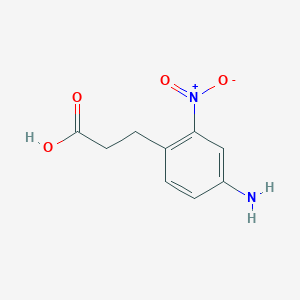
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate is a chemical compound with the molecular formula C18H15NO5S and a molecular weight of 357.38 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate typically involves the reaction of 2-(4-methoxyphenylthio)acetic acid with (1,3-dioxoisoindolin-2-yl)methyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.
Analyse Des Réactions Chimiques
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Applications De Recherche Scientifique
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate can be compared with similar compounds such as:
Sodium Picosulfate: Both compounds have similar structural features but differ in their functional groups and applications.
Methyl Benzoate: This compound shares some chemical properties with this compound but is used primarily as a fumigant.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C18H15NO5S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl)methyl 2-(4-methoxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C18H15NO5S/c1-23-12-6-8-13(9-7-12)25-10-16(20)24-11-19-17(21)14-4-2-3-5-15(14)18(19)22/h2-9H,10-11H2,1H3 |
Clé InChI |
VCSUDEXAWSXDMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)







![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B12510815.png)
